molecular formula C22H30N4O2 B2366872 N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286696-51-2

N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2366872
CAS No.: 1286696-51-2
M. Wt: 382.508
InChI Key: IMPOVLAYGOSZAL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions:

    Acylation: The final step involves the acylation of the pyrazole derivative with cyclohexyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide: Similar structure but with a phenyl group instead of an o-tolyl group.

    N-cyclohexyl-2-(3-morpholino-4-(m-tolyl)-1H-pyrazol-1-yl)acetamide: Similar structure but with an m-tolyl group instead of an o-tolyl group.

    N-cyclohexyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Uniqueness

N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-cyclohexyl-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-17-7-5-6-10-19(17)20-15-26(24-22(20)25-11-13-28-14-12-25)16-21(27)23-18-8-3-2-4-9-18/h5-7,10,15,18H,2-4,8-9,11-14,16H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPOVLAYGOSZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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